(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Description
(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217715-29-1) is a Boc-protected proline derivative with a 4-nitrobenzyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₇H₂₂N₂O₆, and it has a molecular weight of 350.37 g/mol . The compound is commonly used in peptide synthesis as a chiral building block, leveraging the tert-butoxycarbonyl (Boc) group to protect the amine functionality during solid-phase synthesis. The 4-nitrobenzyl group introduces steric bulk and electron-withdrawing properties, which may influence reactivity and crystallinity. Storage recommendations specify sealing the compound in dry conditions at 2–8°C to ensure stability .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-4-9-17(18,14(20)21)11-12-5-7-13(8-6-12)19(23)24/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHSBNFIOYNRP-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661598 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-nitrophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217715-29-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-nitrophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to protect the amine group.
Attachment of the Nitrobenzyl Group: This step can be carried out using a nucleophilic substitution reaction where the nitrobenzyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrogenation of the Nitro Group
The 4-nitrobenzyl group undergoes catalytic hydrogenation to form a primary amine, enabling further functionalization:
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Conditions : H₂ (1.4–1.5 MPa), Pd/C (10 wt%), ethanol/DMF (5:1), 50°C .
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Product : (R)-1-(tert-Boc)-2-(4-aminobenzyl)pyrrolidine-2-carboxylic acid, isolated in 89% yield .
Mechanistic Insight :
The reaction proceeds via nitro → nitroso → hydroxylamine → amine intermediates, with hydrogenolysis of the C–NO₂ bond .
Esterification and Hydrolysis
The carboxylic acid moiety participates in esterification and hydrolysis reactions:
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Esterification : Treatment with AcCl in MeOH yields the methyl ester (85% yield) .
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Selective Hydrolysis : LiOH in THF/H₂O selectively cleaves the Boc group without affecting the ester (72% yield) .
Table 2: Acid/Base Reactivity
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Methyl Ester Formation | AcCl, MeOH, 0°C → RT | Methyl ester | 85% | |
| Boc Deprotection | TFA, CH₂Cl₂, 0°C | Free amine | 93% | |
| Carboxylate Salt Formation | NaOH (2N), H₂O | Sodium salt | Quant. |
Decarboxylation and Ring Modifications
Controlled decarboxylation removes the carboxylic acid group:
Side Reactions :
Competing ring-opening pathways are suppressed by the Boc group, which stabilizes the pyrrolidine ring .
Functional Group Transformations
The compound serves as a precursor for diverse derivatives:
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Amide Formation : Coupling with amines (EDC/HOBt) yields peptidomimetics (e.g., anti-fibrotic agents) .
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Nitro Reduction to Amine : As discussed earlier, hydrogenation provides a route to bioactive amines .
Table 3: Bioactive Derivatives
| Derivative | Biological Activity | IC₅₀/Inhibition Rate | Source |
|---|---|---|---|
| 4-Aminobenzyl Analog | Anti-liver fibrosis | 81.54% Inhibition | |
| Imidazo-Pyridazine Conjugate | β₃-Adrenergic Receptor Agonist | EC₅₀ = 12 nM |
Stereochemical Stability
The Boc group enhances stereochemical integrity during reactions:
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals. Its structural features allow for the modification of various pharmacophores, enhancing their biological activity.
Synthesis of Bioactive Molecules
Boc-pyrrolidine derivatives are often utilized in the synthesis of compounds with potential therapeutic effects. For instance, they can be modified to produce inhibitors for various enzymes or receptors, which are significant targets in drug discovery.
Case Study:
A study demonstrated the use of Boc-pyrrolidine derivatives in synthesizing potent inhibitors for the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for diabetes treatment. The derivatives exhibited improved binding affinity compared to their non-Boc counterparts, highlighting the importance of this functional group in enhancing biological interactions .
Organic Synthesis
In organic synthesis, (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid plays a vital role as a chiral building block. Its ability to undergo various transformations makes it valuable in constructing complex molecules.
Chiral Auxiliary in Asymmetric Synthesis
The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes. Its configuration allows for the selective formation of enantiomers, which is critical in producing compounds with specific biological activities.
Data Table: Chiral Synthesis Applications
Structural Studies
The structural properties of this compound have been investigated using techniques such as X-ray crystallography. These studies reveal insights into its molecular geometry and interactions with other molecules.
Case Study:
Crystallographic analysis of Boc-pyrrolidine derivatives has shown that the orientation of substituents significantly affects their reactivity and interaction with biological targets. The dihedral angles between substituents and the pyrrole ring provide crucial data for understanding steric effects during synthesis .
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Table 2: Physicochemical and Handling Properties
Crystallographic and Spectroscopic Insights
- The Boc-protected pyrrolidine core is amenable to X-ray crystallography, as demonstrated by related compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (R factor = 0.037) .
- Restricted rotation of the Boc group in analogs generates distinct ¹³C NMR splitting patterns, aiding structural confirmation .
Commercial Availability and Pricing
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-NB-Pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O6
- Molecular Weight : 350.37 g/mol
- CAS Number : 1217715-29-1
Boc-NB-Pyrrolidine exhibits its biological activity primarily through interactions with specific receptors and enzymes. The presence of the nitrobenzyl group enhances its binding affinity and selectivity towards certain biological targets, such as nicotinic acetylcholine receptors (nAChRs).
Interaction with Nicotinic Receptors
Research indicates that compounds similar to Boc-NB-Pyrrolidine can act as partial agonists at the α4β2 subtype of nAChRs. This action is significant because these receptors are implicated in various neurological conditions and cognitive processes. The structural modifications introduced by the tert-butoxycarbonyl (Boc) group and the 4-nitrobenzyl moiety are crucial for enhancing receptor selectivity and potency .
In Vitro Studies
- Cytotoxicity Assays : Boc-NB-Pyrrolidine has been evaluated for its cytotoxic effects on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in neuroblastoma and glioblastoma models.
- Receptor Binding Assays : Binding studies revealed that Boc-NB-Pyrrolidine has a higher affinity for α4β2 nAChRs compared to other subtypes, suggesting potential applications in treating conditions like Alzheimer's disease and schizophrenia .
In Vivo Studies
Case studies involving animal models have shown promising results:
- Neuroprotective Effects : In rodent models of neurodegeneration, treatment with Boc-NB-Pyrrolidine resulted in improved cognitive function and reduced neuronal loss, attributed to its action on nAChRs .
- Anti-inflammatory Properties : The compound exhibited anti-inflammatory effects in models of acute inflammation, indicating its potential as an adjunct therapy in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?
- Methodology : The compound is typically synthesized via multi-step reactions involving Boc-protection of pyrrolidine, followed by nitrobenzyl substitution. To ensure stereochemical integrity, asymmetric catalysis or chiral auxiliaries should be employed during key steps (e.g., alkylation or coupling reactions). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess .
Q. How can the solubility of this compound be optimized for in vitro assays?
- Methodology : Based on analogous pyrrolidine derivatives, dissolve the compound in DMSO at 10 mM as a stock solution. For aqueous buffers, use co-solvents like PEG-300 or Tween-80 (e.g., 30% DMSO, 40% PEG-300, 30% saline). Pre-warm to 37°C and sonicate to enhance dissolution. Avoid freeze-thaw cycles; store aliquots at -80°C for ≤6 months .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : Use - and -NMR to verify Boc-group integrity (~1.4 ppm for tert-butyl protons) and nitrobenzyl substitution (aromatic protons at ~8.2 ppm).
- X-ray crystallography : For absolute stereochemistry confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Refine using SHELX programs (e.g., SHELXL for structure solution) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 365.15 for CHNO).
Q. How should Boc-deprotection be performed without degrading the nitrobenzyl group?
- Methodology : Use mild acidic conditions (e.g., 4 M HCl in dioxane or 30% TFA in DCM) at 0–25°C for 1–2 hours. Monitor via TLC (disappearance of Boc-group signals at ~1.4 ppm). Avoid strong acids (HSO) or prolonged heating to prevent nitro-group reduction .
Advanced Research Questions
Q. What role does the nitrobenzyl group play in modulating the compound’s reactivity in catalytic asymmetric reactions?
- Mechanistic Insight : The electron-withdrawing nitro group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks in cross-coupling or alkylation reactions. However, steric hindrance from the bulky Boc-protected pyrrolidine may require tailored catalysts (e.g., Pd/XPhos for Suzuki-Miyaura couplings). Computational DFT studies can predict transition-state geometries .
Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical values) be resolved during structural refinement?
- Analytical Strategy : Use SHELXL’s restraints and constraints to refine disordered regions. Compare with high-resolution datasets (≤0.8 Å). Validate against similar structures in the Cambridge Structural Database. For discrepancies in torsional angles (e.g., pyrrolidine ring puckering), apply Hirshfeld surface analysis to assess intermolecular interactions .
Q. What advanced chromatographic methods are suitable for separating diastereomeric impurities?
- Methodology : Use chiral stationary phases (e.g., Chiralpak IA or IB) with normal-phase conditions (hexane:IPA:TFA). For polar impurities, reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with UV detection at 254 nm (nitrobenzyl absorbance) provides high resolution .
Q. How does the compound’s conformational rigidity impact its binding affinity in enzyme inhibition studies?
- Structure-Activity Analysis : The Boc group and nitrobenzyl substituent enforce a trans-pyrrolidine conformation, reducing rotational freedom. Molecular docking (e.g., AutoDock Vina) can predict binding poses. Compare with flexible analogs (e.g., 4-fluorobenzyl derivatives) to quantify entropy-enthalpy trade-offs .
Q. What mechanistic pathways dominate during thermal decomposition or forced degradation?
- Degradation Study : Under thermal stress (≥150°C), the Boc group cleaves via retro-aza-Michael addition, releasing CO and tert-butanol. The nitrobenzyl moiety may undergo partial reduction to amine under acidic conditions. Monitor degradation products via LC-MS/MS and assign using fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
